![molecular formula C13H11N3S2 B14009031 3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile CAS No. 74013-15-3](/img/structure/B14009031.png)
3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with amino, benzylideneamino, methylsulfanyl, and carbonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-4-methylthiophene-2-carbonitrile with benzaldehyde in the presence of a suitable catalyst to form the benzylideneamino derivative. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can optimize reaction conditions and kinetics, allowing for the scalable synthesis of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylideneamino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Alkylated or acylated thiophene derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-4-(1-amino-2-cyanovinyl)furazan: A compound with similar functional groups but a different heterocyclic core.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another compound with a furazan ring and similar substituents.
Uniqueness
3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile is unique due to its specific combination of functional groups and the thiophene core, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
74013-15-3 |
|---|---|
Formule moléculaire |
C13H11N3S2 |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
3-amino-4-(benzylideneamino)-5-methylsulfanylthiophene-2-carbonitrile |
InChI |
InChI=1S/C13H11N3S2/c1-17-13-12(11(15)10(7-14)18-13)16-8-9-5-3-2-4-6-9/h2-6,8H,15H2,1H3 |
Clé InChI |
JUPAVQPPAQADQB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(S1)C#N)N)N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
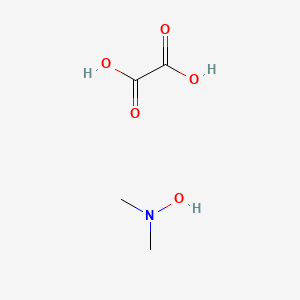
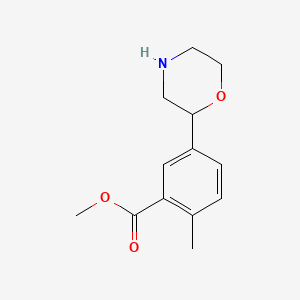
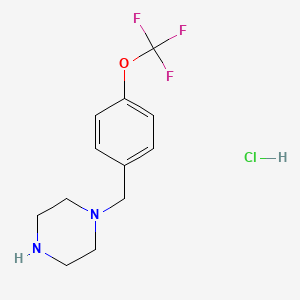
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
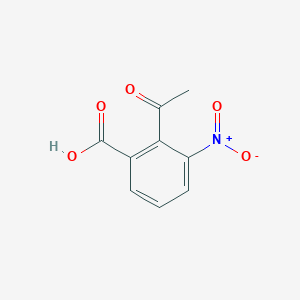
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
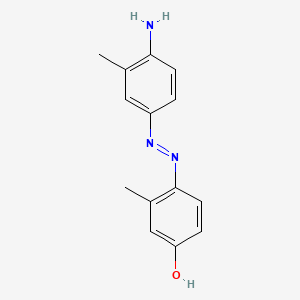

![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
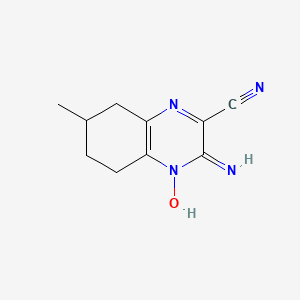
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)

